molecular formula C9H8FIO2 B6320736 2-Fluoro-4-iodo phenyl acetic acid methyl ester CAS No. 345963-98-6

2-Fluoro-4-iodo phenyl acetic acid methyl ester

Cat. No.: B6320736
CAS No.: 345963-98-6
M. Wt: 294.06 g/mol
InChI Key: DZYKILFYVRVLFU-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo phenyl acetic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo phenyl acetic acid methyl ester typically involves the esterification of 2-Fluoro-4-iodo phenyl acetic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo phenyl acetic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of both fluorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl acetic acid methyl esters with various functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include the corresponding carboxylic acid or alcohol.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

2-Fluoro-4-iodo phenyl acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic esters.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo phenyl acetic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The presence of fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-bromo phenyl acetic acid methyl ester
  • 2-Fluoro-4-chloro phenyl acetic acid methyl ester
  • 2-Fluoro-4-nitro phenyl acetic acid methyl ester

Uniqueness

2-Fluoro-4-iodo phenyl acetic acid methyl ester is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity, making it more versatile in various synthetic applications. Additionally, the iodine atom can serve as a useful handle for further functionalization through coupling reactions, which is not as easily achievable with other halogens.

Properties

IUPAC Name

methyl 2-(2-fluoro-4-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYKILFYVRVLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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